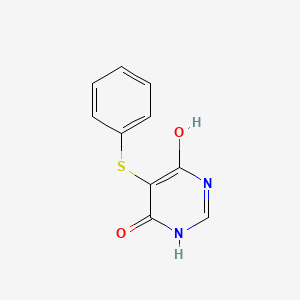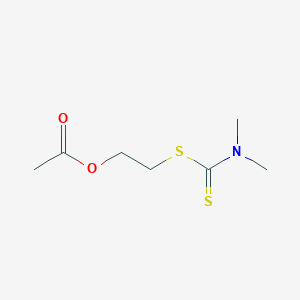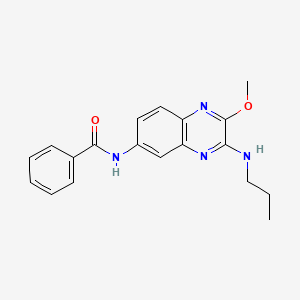
N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide typically involves the reaction of 2-methoxy-3-(propylamino)quinoxaline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamide: This compound has similar structural features but lacks the quinoxaline moiety, resulting in different biological activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with distinct chemical and biological properties due to the presence of different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the quinoxaline core, which imparts unique chemical reactivity and biological activities .
Properties
CAS No. |
862123-21-5 |
|---|---|
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-methoxy-3-(propylamino)quinoxalin-6-yl]benzamide |
InChI |
InChI=1S/C19H20N4O2/c1-3-11-20-17-19(25-2)23-15-10-9-14(12-16(15)22-17)21-18(24)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,24) |
InChI Key |
MAOBXZSALDXNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


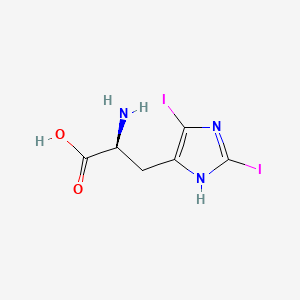

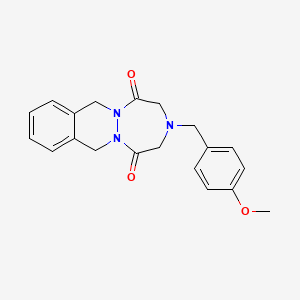
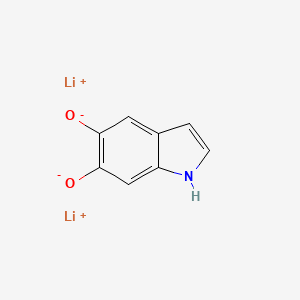
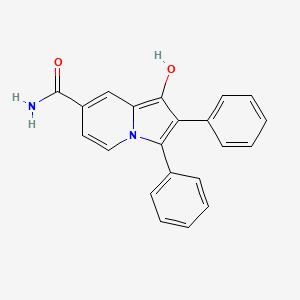
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
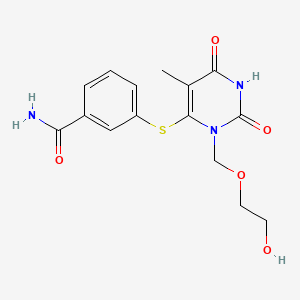
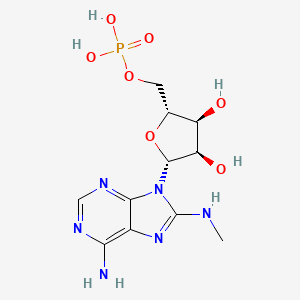
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
